![molecular formula C22H25N5O2 B2668134 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034598-09-7](/img/structure/B2668134.png)

1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

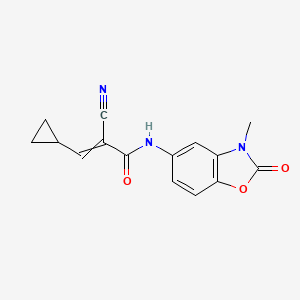

The compound “1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole” is a type of arylpiperazine based alpha1-adrenergic receptor antagonist . It has been studied for its potential therapeutic applications, particularly in the treatment of various neurological conditions .

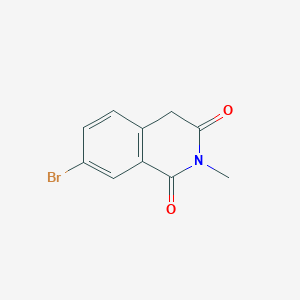

Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperazine ring attached to a methoxybenzoyl group and a tetrahydropyrazino[1,2-b]indazole group . The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C20H22N2O4 and an average mass of 354.400 Da . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can also be determined .Scientific Research Applications

Synthesis and Antimicrobial Activities

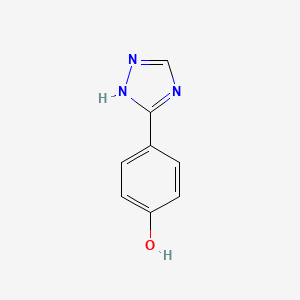

Researchers have synthesized novel compounds with potential antimicrobial activities. For instance, the synthesis of various 1,2,4-triazole derivatives and their screening for antimicrobial properties have shown some compounds possess good to moderate activities against test microorganisms (Bektaş et al., 2007). This research demonstrates the potential for chemical derivatives in developing new antimicrobial agents.

Anticancer and Antioxidant Agents

A study on the synthesis of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines explored their potential as anticancer and antioxidant agents. Some of the synthesized compounds exhibited moderate anti-proliferation potential against various cancer cell lines, along with high antioxidant capacity, suggesting their utility in cancer therapy and oxidative stress management (Bekircan et al., 2005).

Enzyme Inhibition and Biological Potentials

Another study focused on the synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus and their biological potentials, including antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. The enzyme inhibitory potentials of these compounds were validated through molecular docking, indicating their potential for therapeutic applications (Mermer et al., 2018).

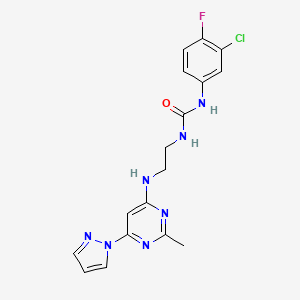

Antibacterial and Anthelmintic Activity

Research on novel piperazine-linked benzothiazolyl-4-thiazolidinones via catalytic N-formylation has led to the synthesis of compounds with significant antibacterial effects against various bacterial strains. These findings highlight the potential of these derivatives as potent antibacterial drugs (Patel & Park, 2014).

Mechanism of Action

This compound acts as an antagonist for alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Future Directions

The compound shows promise as a potential therapeutic agent due to its alpha1-adrenergic receptor antagonistic activity . Future research could focus on further understanding its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in preclinical and clinical studies.

Properties

IUPAC Name |

(2-methoxyphenyl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-29-19-9-5-3-7-17(19)22(28)26-14-12-25(13-15-26)21-20-16-6-2-4-8-18(16)24-27(20)11-10-23-21/h3,5,7,9-11H,2,4,6,8,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOUFVABXAMEQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2668054.png)

![4-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione](/img/structure/B2668056.png)

![(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2668059.png)

![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2668065.png)

![5-fluoro-N-[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]-N-methyl-6-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2668066.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2668071.png)